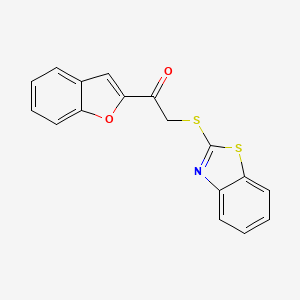![molecular formula C16H18N2O2 B5978251 N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)
N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea, commonly known as fenuron, is a chemical compound that belongs to the class of urea herbicides. It is widely used in agriculture to control the growth of weeds in crops. Fenuron was first synthesized in the 1950s, and since then, it has been extensively studied for its herbicidal properties.
作用機序
Fenuron works by inhibiting the photosynthesis process in plants. It does this by inhibiting the activity of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the accumulation of reactive oxygen species in the chloroplasts, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Fenuron has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the photosystem II complex, as well as the activity of the electron transport chain. It has also been shown to inhibit the synthesis of chlorophyll, which is essential for photosynthesis. In addition, fenuron has been shown to have an effect on the metabolism of amino acids and carbohydrates in plants.
実験室実験の利点と制限
One of the main advantages of fenuron for lab experiments is its effectiveness against a wide range of weeds. This makes it a useful tool for researchers studying plant physiology and ecology. However, fenuron has some limitations for lab experiments. It is a toxic chemical, and care must be taken when handling it. In addition, fenuron is not selective in its herbicidal properties, and it can affect non-target plants as well.
将来の方向性
There are several potential future directions for research on fenuron. One area of research could be the development of more selective herbicides based on the structure of fenuron. Another area of research could be the development of fenuron derivatives with improved anticancer properties. In addition, further research could be conducted to better understand the biochemical and physiological effects of fenuron on plants. Finally, research could be conducted to explore the potential use of fenuron as a tool for studying plant ecology and physiology in natural ecosystems.
Conclusion:
In conclusion, fenuron is a chemical compound with important herbicidal properties. It is effective against a wide range of weeds and has potential as an anticancer agent. Fenuron works by inhibiting the photosynthesis process in plants, which leads to the death of the weeds. It has several biochemical and physiological effects on plants, and care must be taken when handling it in lab experiments. There are several potential future directions for research on fenuron, including the development of more selective herbicides and the exploration of its use as a tool for studying plant ecology and physiology.
合成法
Fenuron can be synthesized by the reaction of 3-methylphenol with phosgene, followed by the reaction of the resulting acid chloride with phenylurea. The chemical structure of fenuron is shown below:
科学的研究の応用
Fenuron has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual and perennial grasses and broad-leaved weeds. Fenuron works by inhibiting the photosynthesis process in plants, which leads to the death of the weeds. Apart from its herbicidal properties, fenuron has also been studied for its potential use in the treatment of cancer. Studies have shown that fenuron can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as an anticancer agent.
特性
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-6-5-9-15(12-13)20-11-10-17-16(19)18-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUTITVOBAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)ethyl]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)